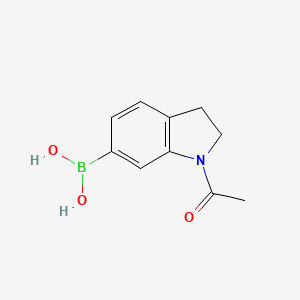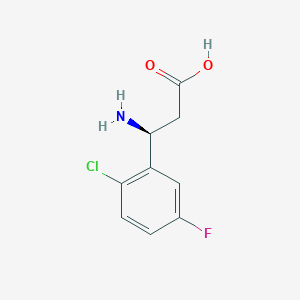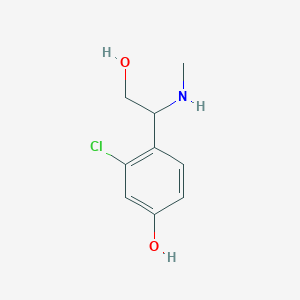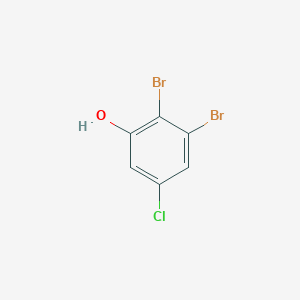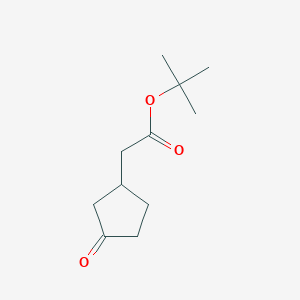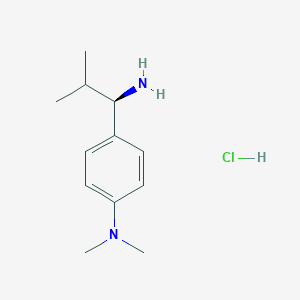
(R)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is a chiral amine compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl typically involves the reaction of 4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization or recrystallization techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is used as a chiral building block for the synthesis of various complex molecules. It is also employed in the study of reaction mechanisms and stereochemistry.
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar amines in biological systems.
Medicine
In medicine, ®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of ®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with applications in organic synthesis and as a buffering agent.
N,N-Dimethylaniline: Another related compound used in the synthesis of dyes and as a precursor for various chemical reactions.
Uniqueness
®-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl stands out due to its chiral nature, which imparts unique reactivity and selectivity in chemical and biological processes. Its ability to form specific interactions with molecular targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H21ClN2 |
|---|---|
Peso molecular |
228.76 g/mol |
Nombre IUPAC |
4-[(1R)-1-amino-2-methylpropyl]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-9(2)12(13)10-5-7-11(8-6-10)14(3)4;/h5-9,12H,13H2,1-4H3;1H/t12-;/m1./s1 |
Clave InChI |
UIKLQQUKYIQICR-UTONKHPSSA-N |
SMILES isomérico |
CC(C)[C@H](C1=CC=C(C=C1)N(C)C)N.Cl |
SMILES canónico |
CC(C)C(C1=CC=C(C=C1)N(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


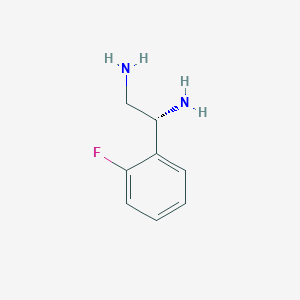
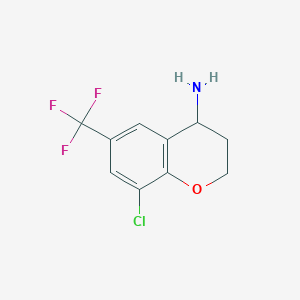
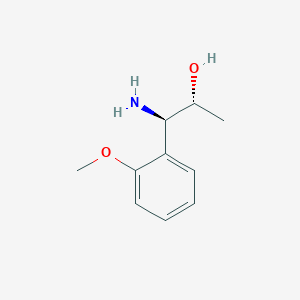
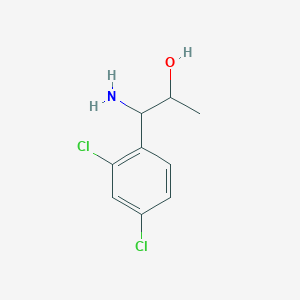
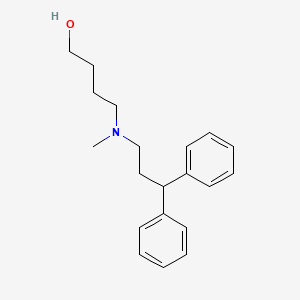
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
